molecular formula C11H24O3Si B015488 (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE CAS No. 105859-44-7

(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE

Cat. No.: B015488
CAS No.: 105859-44-7
M. Wt: 232.39 g/mol
InChI Key: GDTYFCRFIVSEIF-SECBINFHSA-N
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Description

(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds smoothly, yielding the desired silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate undergoes various types of chemical reactions, including:

    Oxidation: The silyl ether can be oxidized to form the corresponding alcohol.

    Reduction: Reduction reactions can remove the TBDMS protecting group, regenerating the free hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Typical reducing agents are tetrabutylammonium fluoride (TBAF) and hydrofluoric acid (HF).

    Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, deprotected hydroxyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic procedures. The TBDMS group is stable under a variety of conditions but can be selectively removed when necessary, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate
  • (2R)-Methyl 3-{[tert-butyldiphenylsilyl)oxy]}-2-methylpropionate
  • (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-ethylpropionate

Uniqueness

The uniqueness of (2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate lies in its specific steric and electronic properties conferred by the TBDMS group. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis, offering a balance between stability and reactivity .

Properties

IUPAC Name

methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h9H,8H2,1-7H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYFCRFIVSEIF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474140
Record name methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105859-44-7
Record name methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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